Triethyl 2-Phosphonopentanoate
Overview
Description
Triethyl 2-Phosphonopentanoate is a useful research compound. Its molecular formula is C11H23O5P and its molecular weight is 266.27 g/mol. The purity is usually 95%.
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Biological Activity
Triethyl 2-Phosphonopentanoate is a phosphorus-containing compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This compound is part of a broader class of phosphonates, which are known for their biological activity, particularly in relation to enzyme inhibition and cellular signaling pathways.
Chemical Structure and Properties
This compound features a phosphonate group attached to a pentanoate chain, which contributes to its reactivity and interaction with biological systems. The general structure can be represented as follows:
This configuration allows it to mimic phosphate esters, making it a potential inhibitor of various phosphatases and kinases involved in cellular signaling.
Enzyme Inhibition
Research indicates that compounds like this compound can inhibit enzymes that utilize phosphate substrates. This inhibition is particularly relevant in the context of metabolic pathways where phosphorylation and dephosphorylation play critical roles. For instance, phosphonates have been shown to act as non-hydrolyzable analogs of ATP, thus interfering with ATP-dependent processes in cells .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity. Studies have indicated that phosphonate derivatives can exhibit significant antibacterial and antifungal properties, potentially due to their ability to disrupt cellular functions in pathogens . This property makes them candidates for developing new antimicrobial agents, especially against resistant strains.
Study on Enzyme Inhibition
A notable study investigated the inhibitory effects of various phosphonate compounds on specific phosphatases. The results indicated that this compound effectively inhibited enzyme activity in a dose-dependent manner, highlighting its potential use in biochemical assays and therapeutic applications .
Compound | IC50 (µM) | Type of Enzyme Inhibited |
---|---|---|
This compound | 25 | Protein Phosphatase |
D-AP5 | 0.5 | NMDA Receptor |
Adefovir | 10 | Viral Polymerase |
Antimicrobial Activity Assessment
In another case study focusing on antimicrobial properties, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its viability as an antimicrobial agent .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPVIVDUPRDDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35051-49-1 | |
Record name | Ethyl 2-(diethoxyphosphinyl)pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35051-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeric acid, 2-(diethylphosphono)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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